molecular formula C23H21N3O5S B2838839 N-(4-{[(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide CAS No. 922093-75-2

N-(4-{[(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide

Numéro de catalogue B2838839
Numéro CAS: 922093-75-2
Poids moléculaire: 451.5
Clé InChI: CMWGLRGBUGWIIJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a derivative of dibenzo[b,f][1,4]oxazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of a seven-membered ring with one nitrogen atom and one sulfur atom as the only ring hetero atoms . The variables R1-R4, n, and L are defined in the patent .


Molecular Structure Analysis

The molecular formula of the compound is C23H21N3O5S. It is a derivative of dibenzo[b,f][1,4]oxazepine .


Chemical Reactions Analysis

The compound is a selective inhibitor of the Dopamine D2 receptor . This suggests that it may interact with this receptor in the brain, potentially influencing dopamine signaling.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 451.5. Its melting point is 130-132°C, and its predicted boiling point is 528.2±50.0 °C . The density of the compound is 1.39 g/cm3 .

Applications De Recherche Scientifique

Synthesis and Characterization

  • The synthesis of novel benzothiazepines bearing a sulfonyl pharmacophore showcases the potential of such compounds in pharmaceutical chemistry, focusing on moderate yields and the cyclocondensation processes used in their formation (Karale et al., 2011).
  • Research on quinazoline derivatives including sulfonamide groups has been conducted to explore their diuretic, antihypertensive, and anti-diabetic potentials, indicating the broad therapeutic applications of sulfonamide-containing compounds (Rahman et al., 2014).
  • A study on the synthesis, characterization, and crystal structure of a specific thiourea compound further demonstrates the detailed chemical analysis required to understand the properties and potential applications of these molecules (Saeed et al., 2010).

Potential Therapeutic Applications

  • The development of azole compounds incorporating a sulfonamide moiety as anticonvulsant agents shows the promise of these molecules in treating convulsion disorders, highlighting specific compounds that exhibited significant anticonvulsive effects (Farag et al., 2012).
  • Studies on dibenzazepine-based carbonic anhydrase inhibitors reveal the dual role of the primary sulfonamide functionality in enabling ring construction and acting as an enzyme prosthetic zinc-binding group, suggesting applications in therapeutics targeting carbonic anhydrases (Sapegin et al., 2018).
  • Research on sulfone derivatives containing 1,3,4-oxadiazole moieties against rice bacterial leaf blight not only demonstrates the antibacterial activity of these compounds but also their potential in enhancing plant resistance against bacterial diseases, indicating applications beyond human medicine (Shi et al., 2015).

Mécanisme D'action

As a selective inhibitor of the Dopamine D2 receptor, this compound likely works by binding to this receptor and inhibiting its activity . This could have effects on various central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Propriétés

IUPAC Name

N-[4-[(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-3-22(27)24-15-5-8-17(9-6-15)32(29,30)26-16-7-11-20-18(13-16)23(28)25-19-12-14(2)4-10-21(19)31-20/h4-13,26H,3H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWGLRGBUGWIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.